molecular formula C18H20ClN3O4S2 B4117553 N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea

N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B4117553
M. Wt: 442.0 g/mol
InChI Key: UVARDSVFJGRXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPT or D609 and is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). In

Mechanism of Action

The mechanism of action of CMPT involves the inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea, which leads to a decrease in the production of diacylglycerol (DAG) and inositol triphosphate (IP3). This, in turn, affects various cellular processes that are regulated by DAG and IP3, such as calcium signaling and protein kinase C activation.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines by inhibiting N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea. CMPT has also been shown to inhibit cell migration and invasion in cancer cells by affecting the cytoskeleton. Additionally, CMPT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMPT in lab experiments is its specificity towards N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea. This allows researchers to study the role of N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea in various cellular processes without affecting other signaling pathways. However, one of the limitations of using CMPT is its potential toxicity. CMPT has been shown to induce apoptosis in various cell lines, including non-cancerous cells, at high concentrations.

Future Directions

There are several future directions for research on CMPT. One direction is to study the effects of CMPT on other signaling pathways that are regulated by DAG and IP3. Another direction is to investigate the potential use of CMPT as an anti-cancer agent in vivo. Additionally, the development of more specific inhibitors of N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea could help to elucidate the role of N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea in various cellular processes.

Scientific Research Applications

CMPT has been extensively studied in various scientific fields due to its potential applications. It has been shown to inhibit N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea, which is involved in various cellular processes such as signal transduction, membrane trafficking, and cytoskeletal organization. CMPT has been used to study the role of N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea in various cellular processes, including apoptosis, cell migration, and proliferation.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(3-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2/c1-25-17-6-5-13(19)11-16(17)21-18(27)20-14-3-2-4-15(12-14)28(23,24)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVARDSVFJGRXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-[3-(morpholin-4-ylsulfonyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.